molecular formula C8H13NO B8759288 3-(prop-2-en-1-yl)piperidin-2-one

3-(prop-2-en-1-yl)piperidin-2-one

Cat. No.: B8759288
M. Wt: 139.19 g/mol
InChI Key: POUVZFTXVMKOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(prop-2-en-1-yl)piperidin-2-one is a heterocyclic organic compound that features a piperidine ring with an allyl group attached to the nitrogen atom and a ketone functional group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(prop-2-en-1-yl)piperidin-2-one typically involves the alkylation of piperidin-2-one with an allyl halide. One common method is the reaction of piperidin-2-one with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed allylation, can also be employed to achieve high selectivity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(prop-2-en-1-yl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted piperidines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Substituted piperidines with various functional groups.

Scientific Research Applications

3-(prop-2-en-1-yl)piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(prop-2-en-1-yl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as enzymes or receptors involved in various biological pathways. The allyl group can enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

    Piperidin-2-one: Lacks the allyl group, resulting in different reactivity and applications.

    3-Methylpiperidin-2-one: Similar structure but with a methyl group instead of an allyl group, leading to different chemical properties and uses.

    N-Allylpiperidine:

Uniqueness: 3-(prop-2-en-1-yl)piperidin-2-one’s unique combination of an allyl group and a ketone functional group provides it with distinct reactivity and potential for diverse applications in various fields, making it a valuable compound in both research and industry.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

3-prop-2-enylpiperidin-2-one

InChI

InChI=1S/C8H13NO/c1-2-4-7-5-3-6-9-8(7)10/h2,7H,1,3-6H2,(H,9,10)

InChI Key

POUVZFTXVMKOFT-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCCNC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of piperidin-2-one (0.5 g, 5.0 mmol, 1 equiv) in dry THF (10.0 mL) was added nBuLi (4.2 ml, 10.5 mmol, 2.1 equiv) dropwise at 0° C. The mixture was then cooled to −75° C. and excess 3-bromoprop-1-ene was added to the mixture. The reaction mixture was kept at −78° C. for 1 h, quenched with NH4Cl solution and extracted with ethyl acetate (3×20 mL). The combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to give the desired product, which was directly used for the next step without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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